

Vapreotide Diacetate: A Technical Guide to its Molecular Characteristics and Signaling Pathways

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Compound of Interest

Compound Name: Vapreotide diacetate

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Introduction

Vapreotide, a synthetic octapeptide analogue of somatostatin, plays a significant role in various therapeutic areas due to its potent and selective binding to somatostatin receptors. This technical guide provides an in-depth overview of the molecular structure, chemical formula, and physicochemical properties of **vapreotide diacetate**. Furthermore, it delves into the intricate signaling pathways modulated by vapreotide and offers detailed protocols for key experimental assays used to characterize its activity.

Molecular Structure and Formula

Vapreotide diacetate is the salt form of vapreotide, a cyclic octapeptide. The cyclic structure is formed by a disulfide bond between two cysteine residues.

Chemical Formula: $C_{61}H_{78}N_{12}O_{13}S_2$ [1]

Structure:

The primary amino acid sequence of vapreotide is: D-Phenylalanyl-L-Cysteinyl-L-Tyrosyl-D-Tryptophyl-L-Lysyl-L-Valyl-L-Cysteinyl-L-Tryptophanamide.[2] The diacetate counter-ions are not typically depicted in the structural representation of the peptide itself.

Physicochemical Properties of Vapreotide Diacetate

A comprehensive summary of the key physicochemical properties of **vapreotide diacetate** is presented in the table below, providing essential data for formulation and experimental design.

Property	Value	Source
Molecular Weight	1251.5 g/mol	[1]
Appearance	White to off-white solid	[3][4]
Melting Point	176-180°C	[4]
Solubility	Soluble in water and DMSO.	[3][5]
pKa (Strongest Acidic)	9.43 (Predicted)	[6]
pKa (Strongest Basic)	10.26 (Predicted)	[6]
LogP	1.07 (Predicted)	[6]

Mechanism of Action and Signaling Pathways

Vapreotide exerts its biological effects primarily through its interaction with two types of G-protein coupled receptors (GPCRs): somatostatin receptors (SSTRs) and, to a lesser extent, the neurokinin-1 receptor (NK1R).

Somatostatin Receptor (SSTR) Signaling

Vapreotide is a potent agonist for somatostatin receptor subtypes 2 and 5 (SSTR2 and SSTR5). The binding of vapreotide to these receptors triggers a cascade of intracellular events, primarily mediated by inhibitory G-proteins (Gi/o) and Gq/11 proteins.

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Vapreotide's antagonistic effect on NK1R signaling.

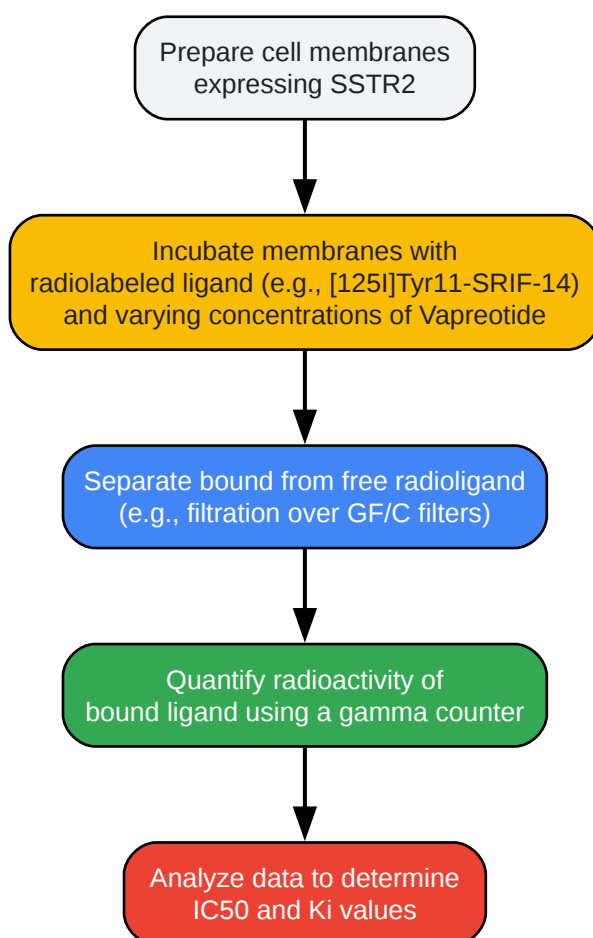
Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate assessment of vapreotide's pharmacological profile.

Radioligand Binding Assay for SSTR2

This protocol is designed to determine the binding affinity of vapreotide for the somatostatin receptor subtype 2 (SSTR2).

Experimental Workflow



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Workflow for SSTR2 radioligand binding assay.

Detailed Methodology:

- Cell Membrane Preparation:

- Culture cells stably expressing human SSTR2 (e.g., CHO-K1 or HEK293 cells).
- Harvest cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
- Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
- Centrifuge the supernatant at 48,000 x g for 30 minutes at 4°C to pellet the membranes.
- Resuspend the membrane pellet in fresh buffer and determine the protein concentration using a Bradford assay.
- Binding Assay:
 - In a 96-well plate, add 50 µL of cell membrane preparation (typically 10-20 µg of protein).
 - Add 50 µL of radioligand (e.g., [125I]Tyr11-Somatostatin-14) at a final concentration near its K_d.
 - Add 50 µL of varying concentrations of **vapreotide diacetate** (for competition binding) or buffer (for total binding). For non-specific binding, add a high concentration of unlabeled somatostatin (e.g., 1 µM).
 - Incubate at 25°C for 60 minutes.
- Separation and Quantification:
 - Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.5% polyethyleneimine.
 - Wash the filters three times with ice-cold 50 mM Tris-HCl buffer.
 - Measure the radioactivity retained on the filters using a gamma counter.
- Data Analysis:
 - Calculate specific binding by subtracting non-specific binding from total binding.

- Plot the percentage of specific binding against the logarithm of the competitor (vapreotide) concentration.
- Determine the IC50 value (the concentration of vapreotide that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
- Calculate the equilibrium dissociation constant (K_i) for vapreotide using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This assay measures the ability of vapreotide to modulate intracellular calcium levels, a key second messenger in GPCR signaling.

Detailed Methodology:

- Cell Preparation:
 - Plate cells expressing the target receptor (e.g., SSTR2, SSTR5, or NK1R) in a 96-well black-walled, clear-bottom plate and culture overnight.
 - Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- Dye Loading:
 - Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
 - After incubation, wash the cells gently with the assay buffer to remove excess dye.
- Calcium Measurement:
 - Place the plate in a fluorescence plate reader (e.g., a FLIPR or FlexStation).
 - Establish a stable baseline fluorescence reading.

- Add varying concentrations of vapreotide (to test for agonistic activity) or a known agonist in the presence of vapreotide (to test for antagonistic activity).
- Monitor the change in fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium.
- Data Analysis:
 - The response is typically quantified as the peak fluorescence intensity or the area under the curve.
 - For agonist activity, plot the response against the logarithm of the vapreotide concentration to determine the EC50 value.
 - For antagonist activity, perform a dose-response curve for a known agonist in the presence of different concentrations of vapreotide to determine the IC50 value.

Conclusion

This technical guide provides a comprehensive overview of the molecular and functional characteristics of **vapreotide diacetate**. The detailed information on its structure, physicochemical properties, and intricate signaling pathways, coupled with robust experimental protocols, serves as a valuable resource for researchers and professionals in the field of drug development. A thorough understanding of these fundamental aspects is critical for the continued exploration of vapreotide's therapeutic potential.

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References

- 1. Vapreotide diacetate | C61H78N12O13S2 | CID 118796431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Vapreotide | C57H70N12O9S2 | CID 6918026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Vapreotide - LKT Labs [lktlabs.com]
- 4. VAPREOTIDE ACETATE CAS#: 849479-74-9 [m.chemicalbook.com]
- 5. medkoo.com [medkoo.com]
- 6. go.drugbank.com [go.drugbank.com]
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